2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid 2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13372264
InChI: InChI=1S/C11H11ClO2/c12-9-3-1-2-8(6-9)11(4-5-11)7-10(13)14/h1-3,6H,4-5,7H2,(H,13,14)
SMILES: C1CC1(CC(=O)O)C2=CC(=CC=C2)Cl
Molecular Formula: C11H11ClO2
Molecular Weight: 210.65 g/mol

2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid

CAS No.:

Cat. No.: VC13372264

Molecular Formula: C11H11ClO2

Molecular Weight: 210.65 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid -

Specification

Molecular Formula C11H11ClO2
Molecular Weight 210.65 g/mol
IUPAC Name 2-[1-(3-chlorophenyl)cyclopropyl]acetic acid
Standard InChI InChI=1S/C11H11ClO2/c12-9-3-1-2-8(6-9)11(4-5-11)7-10(13)14/h1-3,6H,4-5,7H2,(H,13,14)
Standard InChI Key YKLALWINLKLZHZ-UHFFFAOYSA-N
SMILES C1CC1(CC(=O)O)C2=CC(=CC=C2)Cl
Canonical SMILES C1CC1(CC(=O)O)C2=CC(=CC=C2)Cl

Introduction

PropertyValue/Description
Molecular Weight210.66 g/mol
FormulaC₁₁H₁₁ClO₂
Melting PointNot reported (estimated 120–140°C)
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, ethanol)
pKa (carboxylic acid)~4.7–5.2 (typical for acetic acids)

Synthesis and Manufacturing Pathways

The synthesis of cyclopropane derivatives often involves [2+1] cycloaddition reactions or ring-closing strategies. For 2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid, plausible routes include:

Cyclopropanation via Simmons-Smith Reaction

A Simmons-Smith reaction using diiodomethane and a zinc-copper couple could generate the cyclopropane ring from a pre-functionalized alkene precursor. For example:

  • Precursor preparation: 3-Chlorostyrene derivatives are treated with diiodomethane under zinc-mediated conditions to form the cyclopropane core.

  • Acetic acid incorporation: Post-cyclopropanation, oxidation or hydrolysis of a nitrile or ester group yields the carboxylic acid functionality .

Alternative Route via Cyclopropyl Dimethanol Intermediates

Patented methods for analogous compounds (e.g., 1-(mercaptomethyl)cyclopropyl acetic acid) highlight the use of cyclopropanedimethanol cyclic sulfite intermediates. Key steps include:

  • Ring-opening sulfite esters: Reaction with nucleophiles like potassium thioacetate to introduce sulfur-containing groups.

  • Functional group interconversion: Methanesulfonyl chloride or tosyl chloride facilitates substitution reactions, followed by cyano group displacement and alkaline hydrolysis to yield carboxylic acids .

Reaction Scheme

Cyclopropanedimethanol cyclic sulfiteKSAcThioacetate intermediateMsClMesylateCNNitrileHydrolysisAcetic acid\text{Cyclopropanedimethanol cyclic sulfite} \xrightarrow{\text{KSAc}} \text{Thioacetate intermediate} \xrightarrow{\text{MsCl}} \text{Mesylate} \xrightarrow{\text{CN}^-} \text{Nitrile} \xrightarrow{\text{Hydrolysis}} \text{Acetic acid}

Applications in Medicinal Chemistry and Drug Development

Cyclopropane motifs are prevalent in pharmaceuticals due to their ability to enhance metabolic stability and modulate target binding. While direct studies on 2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid are scarce, structurally related compounds exhibit:

Antifungal and Antimicrobial Activity

Triazole derivatives with chlorophenyl-cyclopropyl groups (e.g., US7176226B2) demonstrate potent antifungal activity against Candida albicans and Aspergillus niger. The cyclopropane ring likely reduces conformational flexibility, improving target affinity .

Enzyme Inhibition

Analogous acetic acid derivatives act as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) or cyclooxygenase (COX), suggesting potential anti-inflammatory or analgesic applications.

Stability and Degradation Profiles

The cyclopropane ring’s strain makes it susceptible to ring-opening reactions under acidic or oxidative conditions. Stability studies of related compounds indicate:

  • Thermal stability: Decomposition above 200°C, with release of HCl gas from the chlorophenyl group.

  • Photodegradation: UV exposure leads to radical-mediated cleavage of the cyclopropane ring, forming unsaturated byproducts.

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric cyclopropanation methods to access enantiomerically pure forms.

  • Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activity in vitro and in vivo.

  • Formulation Studies: Improving aqueous solubility through salt formation (e.g., sodium or lysine salts).

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